2'-O-Triflyl-2,3'-anhydroxylosyluracil
2'-O-Triflyl-2,3'-anhydroxylosyluracil
Brand Name:
Vulcanchem
CAS No.:
119637-71-7
VCID:
VC20879525
InChI:
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1
SMILES:
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F
Molecular Formula:
C10H9F3N2O7S
Molecular Weight:
358.25 g/mol
2'-O-Triflyl-2,3'-anhydroxylosyluracil
CAS No.: 119637-71-7
Cat. No.: VC20879525
Molecular Formula: C10H9F3N2O7S
Molecular Weight: 358.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119637-71-7 |
|---|---|
| Molecular Formula | C10H9F3N2O7S |
| Molecular Weight | 358.25 g/mol |
| IUPAC Name | [(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
| Standard InChI Key | JIIPELKGBDSQKK-ZAKLUEHWSA-N |
| Isomeric SMILES | C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
| SMILES | C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator